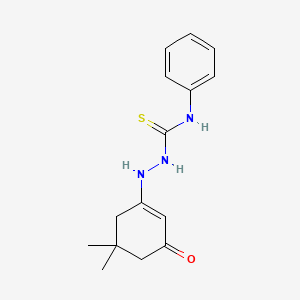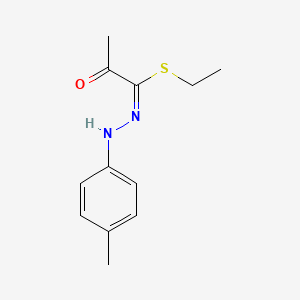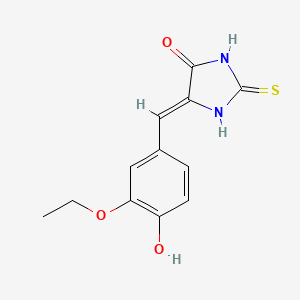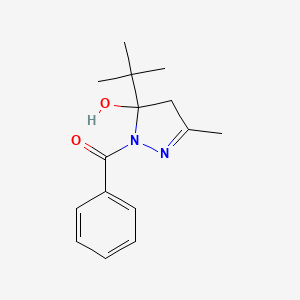
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide
Vue d'ensemble
Description
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide, also known as DCT or 2-(5,5-dimethylcyclohex-2-en-1-ylidene)-N-phenylhydrazine-1-carbothioamide, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DCT is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide inhibits ribonucleotide reductase by binding to the enzyme's active site and preventing the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide exhibits other biochemical and physiological effects. Studies have shown that 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide also exhibits antiviral activity against several viruses, including influenza A and B viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. However, one of the limitations of using 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the use of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide in the treatment of viral infections, such as influenza. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide, or 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide, is a thiosemicarbazone derivative that exhibits potent antitumor, anti-inflammatory, and antiviral properties. 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide inhibits ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the death of cancer cells. While 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties for clinical use and to explore its potential in the treatment of viral infections.
Applications De Recherche Scientifique
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide involves the inhibition of ribonucleotide reductase, which is an essential enzyme for DNA synthesis and cell proliferation.
Propriétés
IUPAC Name |
1-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2)9-12(8-13(19)10-15)17-18-14(20)16-11-6-4-3-5-7-11/h3-8,17H,9-10H2,1-2H3,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXYULRTXAPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=S)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)



![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-propylacetamide](/img/structure/B3849565.png)
![N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3849571.png)
![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3849577.png)

![3-[(4-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3849591.png)
![3-bromo-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B3849606.png)
![4-chloro-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B3849612.png)
![2-methyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)propanohydrazide](/img/structure/B3849618.png)

![N'-[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]-3-nitrobenzohydrazide](/img/structure/B3849635.png)